N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide
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Overview
Description
N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide is a complex organic compound that features a unique azetidine ring structure bonded to a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.
Coupling Reaction: The final step involves coupling the benzodiazole moiety with the azetidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the benzodiazole ring.
Scientific Research Applications
N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide
- N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxylate
- N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-sulfonamide
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its azetidine ring and benzodiazole moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-11(2)16-19-14-7-5-6-8-15(14)21(16)13-9-20(10-13)17(22)18-12(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHFLJGLQTJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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